molecular formula C16H13F3N2O2 B2864844 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one CAS No. 1246041-20-2

3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one

Cat. No. B2864844
CAS RN: 1246041-20-2
M. Wt: 322.287
InChI Key: SSPLHBMUYGJYBI-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” is a derivative of indolin-2-one, a family of compounds present in a wide array of bioactive molecules . These compounds have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .


Synthesis Analysis

The synthesis of indolin-2-one derivatives has been described in various ways, but many do not follow green chemistry principles . A novel synthesis technique for isoindolines/dioxoisoindolines was developed, which involved simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of other indolin-2-one derivatives. These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .

Scientific Research Applications

Stereoselective Synthesis and Application in Organic Chemistry

A study by Liu et al. (2020) describes the use of newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones for the facile synthesis of chiral fluoroalkyl-containing 3,2'-spirooxindole γ-lactam products. These compounds were synthesized through a secondary amine-catalyzed Michael/hemiaminalization cascade reaction, showing high yields and excellent enantioselectivities. This research underscores the compound's utility in creating structurally complex and stereochemically rich fluorinated organic molecules, which are highly sought after in medicinal chemistry and drug design due to their pharmacological properties (Liu et al., 2020).

Ligands for α-Synuclein Fibrils

In another study, Chu et al. (2015) synthesized a series of 3-(benzylidene)indolin-2-one derivatives to evaluate their binding to alpha-synuclein (α-syn) fibrils, which are implicated in neurodegenerative diseases like Parkinson's disease. Their findings suggest that modifications to the indoline nitrogen, such as with an N-benzyl group, enhanced binding to α-syn, offering insights into the design of probes or therapeutics targeting α-syn fibrils (Chu et al., 2015).

Electrophilic S-Trifluoromethylation

Capone et al. (2008) explored the electrophilic S-trifluoromethylation of cysteine side chains in peptides using 1-(trifluoromethyl)-benziodoxole reagents. This methodology highlights the compound's role in introducing trifluoromethyl groups to specific sites in biomolecules, a modification that can significantly alter the biological activity and stability of peptides and proteins (Capone et al., 2008).

Fluorophoric Derivatives and Imaging Applications

The work by Chaudhari et al. (2019) on the skeletal rearrangement of 3-(tert-butylperoxy)indolin-2-one using a tin catalyst led to the creation of fluorophoric 1,4-benzoxazin-3-one derivatives. These compounds, due to their fluorescent properties, could have potential applications in biological imaging and diagnostics, demonstrating the versatility of indolin-2-one derivatives in creating functional materials for scientific research (Chaudhari et al., 2019).

Antitumor Agents

Senwar et al. (2016) synthesized novel (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives and evaluated their cytotoxic activity against various human cancer cell lines. One compound exhibited potent selective cytotoxicity on prostate cancer cell lines, indicating the potential of such derivatives as antitumor agents. The compound's mechanism involves inhibition of cell migration and induction of apoptosis, demonstrating the compound's therapeutic potential in cancer treatment (Senwar et al., 2016).

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . Further studies are needed to evaluate the safety and potential hazards of “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one”.

Future Directions

The future directions for the research on “3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one” could include further development of green synthesis techniques, in-depth study of its mechanism of action, comprehensive evaluation of its physical and chemical properties, and thorough assessment of its safety and potential hazards. Additionally, in vivo evaluation in relevant disease models could provide valuable insights into its therapeutic potential .

properties

IUPAC Name

3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLHBMUYGJYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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